molecular formula C10H20O3 B1346830 beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol CAS No. 7299-86-7

beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol

Cat. No. B1346830
CAS RN: 7299-86-7
M. Wt: 188.26 g/mol
InChI Key: ZNPKUZZRGKREJM-UHFFFAOYSA-N
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Description

“beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol” is a chemical compound with the CAS number 7299-86-7 . It is also known by other names such as "2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol" .


Molecular Structure Analysis

The molecular weight of “beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol” is 188.26 . It has 1 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 2 rotatable bond count . The exact mass is 188.14124450 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol” include a molecular weight of 188.26, an XLogP3 of 1.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The density is 1.031 g/mL at 25 °C .

Scientific Research Applications

Thermomorphic Systems and Catalysis

Thermomorphic systems incorporating derivatives of beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol have been developed for use in asymmetric hydrogenation reactions. These systems enable facile catalyst recovery through simple cooling and precipitation methods, maintaining high enantioselectivity across multiple cycles (Huang et al., 2006).

Surface Tension and Density Studies

Research on mixtures containing 1,3-dioxolane derivatives has focused on understanding intermolecular interactions in binary mixtures by studying their surface tension and density. These studies provide insights into the nature and type of interactions, contributing to the development of more efficient solvent systems (Calvo et al., 2004).

Lignin Depolymerization

Studies have shown that mixtures involving 1,4-dioxane derivatives are effective in depolymerizing lignin into valuable phenolic monomers. This application is crucial for valorizing lignin, a major component of lignocellulosic biomass, into useful chemical feedstocks (Wu et al., 2019).

Synthesis of Chiral Compounds

Chiral ligands derived from tartrates and incorporating 1,4-dioxane backbones have been synthesized and applied in asymmetric hydrogenation. These ligands have proven to be efficient in producing chiral amines or beta-amino alcohols with high enantioselectivities, underscoring the role of the 1,4-dioxane backbone in stabilizing metal-ligand chelate conformations (Li et al., 2002).

Solvent Effects on Chemical Reactions

Research on the effects of solvents, including 1,4-dioxane derivatives, on the beta-O-4 bond cleavage of lignin model compounds reveals significant insights into the degradation mechanisms and rates. This knowledge is pivotal for the development of efficient processes for lignin valorization and the synthesis of bio-based chemicals (Takeno et al., 2012).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

The future directions of “beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol” are not clear from the available information. Given its use in industrial and scientific research , it’s likely that future work will continue to explore its properties and potential applications.

properties

IUPAC Name

2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-9(2)6-12-8(13-7-9)10(3,4)5-11/h8,11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPKUZZRGKREJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C(C)(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223268
Record name beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol
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Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol

CAS RN

7299-86-7
Record name β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol
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Record name beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol
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Record name beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol
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Record name β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol
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Record name BETA,BETA,5,5-TETRAMETHYL-1,3-DIOXANE-2-ETHANOL
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